molecular formula C13H25NO B5303685 4-(cycloheptylamino)cyclohexanol

4-(cycloheptylamino)cyclohexanol

Cat. No. B5303685
M. Wt: 211.34 g/mol
InChI Key: AYVHXSZPLWCRAK-UHFFFAOYSA-N
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Description

4-(cycloheptylamino)cyclohexanol, also known as CHA, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of cyclohexanol derivatives and has a unique structure that makes it interesting for research purposes.

Scientific Research Applications

4-(cycloheptylamino)cyclohexanol has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and biochemistry. It has been shown to have a wide range of biological activities, including analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. 4-(cycloheptylamino)cyclohexanol has also been investigated for its potential use as a drug delivery system and as a tool for studying the structure and function of biological membranes.

Mechanism of Action

The exact mechanism of action of 4-(cycloheptylamino)cyclohexanol is not fully understood, but it is believed to act on multiple targets in the nervous system. It has been shown to modulate the activity of several neurotransmitter systems, including the GABAergic, glutamatergic, and serotonergic systems. 4-(cycloheptylamino)cyclohexanol has also been shown to interact with ion channels, such as the NMDA receptor, and to inhibit the activity of enzymes involved in the synthesis and degradation of neurotransmitters.
Biochemical and Physiological Effects
4-(cycloheptylamino)cyclohexanol has been shown to have a wide range of biochemical and physiological effects in various animal models. It has been shown to reduce pain and inflammation in models of acute and chronic pain, to reduce anxiety and depression-like behaviors in models of anxiety and depression, and to improve cognitive function in models of cognitive impairment. 4-(cycloheptylamino)cyclohexanol has also been shown to have antioxidant and neuroprotective effects, which may be relevant for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(cycloheptylamino)cyclohexanol in lab experiments is its unique structure, which allows it to interact with multiple targets in the nervous system. It is also relatively easy to synthesize and purify, making it a convenient tool for studying the structure and function of biological membranes. However, 4-(cycloheptylamino)cyclohexanol has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-(cycloheptylamino)cyclohexanol. One area of interest is the development of more potent and selective analogs of 4-(cycloheptylamino)cyclohexanol that could be used as therapeutic agents. Another area of interest is the use of 4-(cycloheptylamino)cyclohexanol as a tool for studying the structure and function of biological membranes, particularly in the context of drug delivery systems. Further studies are also needed to elucidate the exact mechanism of action of 4-(cycloheptylamino)cyclohexanol and to investigate its potential use for the treatment of neurodegenerative diseases.
Conclusion
In conclusion, 4-(cycloheptylamino)cyclohexanol is a chemical compound that has been extensively studied for its potential therapeutic applications. It has a unique structure that allows it to interact with multiple targets in the nervous system, and it has been shown to have a wide range of biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of 4-(cycloheptylamino)cyclohexanol and to investigate its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 4-(cycloheptylamino)cyclohexanol involves the reaction of cyclohexanone with cycloheptylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 4-(cycloheptylamino)cyclohexanol as a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

4-(cycloheptylamino)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c15-13-9-7-12(8-10-13)14-11-5-3-1-2-4-6-11/h11-15H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVHXSZPLWCRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cycloheptylamino)cyclohexan-1-ol

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